Cas no 1427637-70-4 (N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide)
![N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide structure](https://ja.kuujia.com/scimg/cas/1427637-70-4x500.png)
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide 化学的及び物理的性質
名前と識別子
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- N-[4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide
- AKOS034310329
- EN300-26689183
- Z423411428
- N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide
- 1427637-70-4
-
- インチ: 1S/C19H19FN4O2S/c20-15-7-3-2-6-14(15)17(26)23-18-22-13(11-27-18)10-16(25)24-19(12-21)8-4-1-5-9-19/h2-3,6-7,11H,1,4-5,8-10H2,(H,24,25)(H,22,23,26)
- InChIKey: BMCHFVYKXIRQGL-UHFFFAOYSA-N
- SMILES: S1C(NC(C2C=CC=CC=2F)=O)=NC(=C1)CC(NC1(C#N)CCCCC1)=O
計算された属性
- 精确分子量: 386.12127520g/mol
- 同位素质量: 386.12127520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 5
- 複雑さ: 602
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 123Ų
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689183-0.05g |
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide |
1427637-70-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamideに関する追加情報
Research Brief on N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide (CAS: 1427637-70-4)
N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide (CAS: 1427637-70-4) is a novel small-molecule compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiazole and fluorobenzamide moieties, has demonstrated promising pharmacological properties in preclinical studies. Recent research has focused on its potential as a therapeutic agent, particularly in the context of targeted protein degradation and kinase inhibition.
The compound's mechanism of action involves selective binding to specific protein targets, thereby modulating their activity or inducing degradation via the ubiquitin-proteasome system. A 2023 study published in the Journal of Medicinal Chemistry highlighted its efficacy as a potent inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The study reported that N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide exhibited nanomolar inhibitory activity against CDK2 and CDK6, with high selectivity over other kinases.
In addition to its kinase inhibitory properties, recent investigations have explored its potential as a proteolysis-targeting chimera (PROTAC). A 2024 preprint on bioRxiv detailed the design and synthesis of PROTAC molecules incorporating this compound as a warhead, demonstrating successful degradation of target proteins in vitro and in vivo. The study emphasized the compound's favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, which are critical for further development.
Ongoing research is also investigating the compound's therapeutic applications in oncology. Preliminary data from a collaborative study between academic and industry researchers suggest that it may synergize with existing chemotherapeutic agents to enhance antitumor efficacy. For instance, combination therapy with N-(4-{[(1-cyanocyclohexyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-fluorobenzamide and PARP inhibitors showed significant tumor regression in xenograft models of breast cancer.
Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Future studies are expected to focus on structure-activity relationship (SAR) analyses to refine its pharmacological properties. The compound's unique chemical scaffold, combined with its versatile biological activity, positions it as a valuable tool for both therapeutic development and chemical biology research.
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